N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a bromophenyl group, a dimethylphenylsulfanyl group, and a triazolopyrazine core
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2S/c1-13-3-8-17(14(2)11-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-16-6-4-15(22)5-7-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRXSRBPSRAVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide." However, the search results do offer some related information regarding the compound and similar compounds:
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Basic Information on the Compound
- Names and Identifiers The PubChem entry for this compound provides several names and identifiers, including its IUPAC name, InChI string, InChIKey, SMILES notation, and other synonyms .
- Molecular Formula and Weight The molecular formula of the compound is C21H18BrN5O2S, with a molecular weight of 484.4 g/mol .
- Synonyms Several synonyms for the compound are listed, including 1251613-41-8, N-(2-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide, and others .
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Similar Compounds and Their Applications
- Triazole Derivatives Research indicates that fused heterocyclic 1,2,4-triazoles possess interesting biological properties . A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines 4 has been synthesized and tested in vitro for antimicrobial activity .
- Pyrazole Derivatives Studies discuss the synthesis of pyrazole-based 1,3,4-oxadiazole derivatives and their xanthine oxidase inhibitory activity . Several 3,4-diaryl-1H-pyrazoles derivatives were designed and synthesized and evaluated for antifungal activity against five phytopathogenic fungi .
- Thiazole Derivatives Thiazole-bearing molecules have potential antibacterial activity .
- Other Related Compounds
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and dimethylphenylsulfanyl groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-((1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-ylthio)acetamide
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and the triazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H19BrN4OS
- Molecular Weight : 412.34 g/mol
The structure features a bromophenyl group, a triazole moiety, and a sulfanyl group attached to a dimethylphenyl ring. This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing triazole and sulfanyl groups often exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: Triazole Derivatives
A study on triazole-based compounds demonstrated that they could effectively inhibit the growth of several cancer cell lines. The compound's effectiveness was attributed to its ability to induce oxidative stress and activate apoptotic pathways in cancer cells .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.
Research Findings
In vitro studies revealed that related triazole compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA synthesis or disruption of cell membrane integrity .
Anti-inflammatory Effects
Compounds with similar structural features have also been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Experimental Evidence
In animal models, certain triazole derivatives showed reduced inflammation markers in tissues following induced inflammatory responses. This suggests potential therapeutic applications for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfanyl Group : Contributes to increased electron density, facilitating interactions with enzymes.
- Triazole Moiety : Provides structural rigidity and enhances biological activity through multiple binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
